3,4,5-Trifluorobenzoyl chloride

Medicinal Chemistry Agrochemical Discovery Lipophilicity Optimization

3,4,5-Trifluorobenzoyl chloride (CAS 177787-26-7) is a fluorinated aromatic acyl chloride, classified as an organofluorine building block and acid halide. It is characterized by a benzoyl chloride core with three fluorine atoms symmetrically substituted at the 3, 4, and 5 positions of the phenyl ring.

Molecular Formula C7H2ClF3O
Molecular Weight 194.54 g/mol
CAS No. 177787-26-7
Cat. No. B067385
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3,4,5-Trifluorobenzoyl chloride
CAS177787-26-7
Molecular FormulaC7H2ClF3O
Molecular Weight194.54 g/mol
Structural Identifiers
SMILESC1=C(C=C(C(=C1F)F)F)C(=O)Cl
InChIInChI=1S/C7H2ClF3O/c8-7(12)3-1-4(9)6(11)5(10)2-3/h1-2H
InChIKeyYRUNCQNKZIQTEO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3,4,5-Trifluorobenzoyl chloride (CAS 177787-26-7): Essential Procurement and Specification Overview


3,4,5-Trifluorobenzoyl chloride (CAS 177787-26-7) is a fluorinated aromatic acyl chloride, classified as an organofluorine building block and acid halide [1]. It is characterized by a benzoyl chloride core with three fluorine atoms symmetrically substituted at the 3, 4, and 5 positions of the phenyl ring [1]. This compound is a clear, faint yellow liquid with a pungent odor , and is primarily employed as a reactive electrophilic intermediate in organic synthesis, particularly for the incorporation of the 3,4,5-trifluorophenyl moiety into more complex molecular scaffolds via acylation reactions .

3,4,5-Trifluorobenzoyl chloride (CAS 177787-26-7): Why Acyl Halide Analogs are Not Interchangeable


In pharmaceutical and agrochemical process chemistry, the simple interchange of acyl chloride building blocks is rarely viable without altering key physicochemical and biological outcomes. The specific substitution pattern of fluorine atoms on the phenyl ring of 3,4,5-trifluorobenzoyl chloride is a critical determinant of the final product's properties [1]. Fluorine's strong electron-withdrawing inductive effect dramatically modifies the electronic distribution of the aromatic ring, which in turn dictates the reactivity, regioselectivity, and stability of intermediates, as well as the target compound's lipophilicity (LogP), metabolic stability, and binding affinity [2]. Replacing this compound with a differently fluorinated or non-fluorinated benzoyl chloride would fundamentally alter the reaction kinetics and the ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profile of the resulting drug or agrochemical candidate, potentially invalidating extensive structure-activity relationship (SAR) studies and process validation [2].

3,4,5-Trifluorobenzoyl chloride (CAS 177787-26-7): Quantified Differentiation and Comparator Evidence Matrix


Lipophilicity Tuning: The Quantified Advantage of the 3,4,5-Trifluoro Substitution Pattern

The introduction of a 3,4,5-trifluorophenyl moiety via this compound provides a predictable and quantifiable shift in molecular lipophilicity compared to its unsubstituted or mono/di-fluorinated analogs. The measured LogP (XLogP3-AA) for the 3,4,5-trifluorobenzoyl fragment is 2.7 [1]. For comparison, the unsubstituted benzoyl chloride fragment has a calculated LogP of approximately 1.5 [2]. This difference of approximately 1.2 LogP units corresponds to a theoretical ~15-fold increase in partition coefficient (P) favoring the non-aqueous phase, a critical parameter for membrane permeability and metabolic stability in drug and agrochemical design [3].

Medicinal Chemistry Agrochemical Discovery Lipophilicity Optimization

Enhanced Carbonyl Electrophilicity: Basis for Superior Acylation Efficiency in Step-Economical Syntheses

The electron-withdrawing inductive effect of the three fluorine atoms significantly polarizes the carbonyl group, making the carbon atom more electrophilic than in non-fluorinated or less-fluorinated benzoyl chlorides. This heightened reactivity is supported by the observation that acyl chlorides with electron-withdrawing groups exhibit higher rates of nucleophilic acyl substitution [1]. This increased electrophilicity is crucial for efficient coupling with weakly nucleophilic partners, which can reduce reaction times, lower required stoichiometry of the nucleophile, and minimize side reactions. The compound's utility is exemplified in its use to synthesize a complex benzamide derivative in a single step, demonstrating its efficiency as an acylation reagent .

Organic Synthesis Process Chemistry Acylation Reactions

Physicochemical Property Benchmarking: Precise Specification for Process and Quality Control

For procurement and quality assurance, a precise specification sheet is critical. 3,4,5-Trifluorobenzoyl chloride is routinely supplied with a minimum purity of 97.0% . Its physical state as a liquid is defined by key metrics: a density of 1.4850 g/mL at 25 °C (lit.) and a boiling point of 173-174 °C (lit.) [REFS-1, REFS-2]. The refractive index is specified as n20/D 1.4900 (lit.) . These rigorous specifications are essential for process chemists to ensure batch-to-batch consistency and for developing reproducible synthetic procedures.

Analytical Chemistry Quality Control Chemical Process Development

3,4,5-Trifluorobenzoyl chloride (CAS 177787-26-7): High-Value Application Scenarios Supported by Evidence


Optimized Lead Compound Derivatization in Medicinal Chemistry

In medicinal chemistry campaigns targeting G-protein coupled receptors (GPCRs) or kinases, fine-tuning lipophilicity is paramount for achieving target selectivity and favorable pharmacokinetics. The 3,4,5-trifluorobenzoyl fragment introduces a calculated LogP of 2.7, offering a specific and predictable increase in lipophilicity over non-fluorinated or mono-fluorinated analogs [1]. This allows medicinal chemists to systematically explore SAR by installing this moiety onto a validated core scaffold to improve membrane permeability and metabolic stability, a strategy supported by fundamental principles of fluorine chemistry in drug design [2]. This approach is particularly valuable for CNS-targeting programs where balanced lipophilicity is a critical requirement.

Process-Scale Synthesis of Key Intermediates for Fluorinated Active Ingredients

In process chemistry for manufacturing fluorinated active pharmaceutical ingredients (APIs) or agrochemicals, reaction efficiency directly impacts cost. The enhanced electrophilicity of 3,4,5-trifluorobenzoyl chloride, a consequence of the strong inductive effect of its three fluorine substituents, positions it as a high-performance acylating agent [3]. This property is especially beneficial for coupling reactions with sterically hindered or weakly nucleophilic amines, often resulting in faster reaction rates and higher yields compared to less activated benzoyl chlorides. For example, it is employed in the efficient, single-step synthesis of complex benzamide intermediates, demonstrating its utility in convergent and step-economical process routes .

Agrochemical Discovery for Enhanced Bioavailability and Environmental Persistence Management

The design of modern agrochemicals, including herbicides and fungicides, often requires a delicate balance between high bioavailability and controlled environmental degradation. The strategic introduction of the 3,4,5-trifluorophenyl group via this compound is a known tactic to increase the molecule's overall lipophilicity (LogP = 2.7), which can enhance cuticular penetration and systemic mobility in target plants or pests [1]. Simultaneously, the metabolically robust C-F bond often confers increased stability against oxidative degradation in biological systems [2], a desirable trait for ensuring the active ingredient reaches its target site. This combination of properties makes the compound a valuable tool for synthesizing novel, effective crop protection agents.

Academic and Industrial Laboratory-Scale Synthesis of Fluorinated Tool Compounds and Probes

For synthetic chemistry laboratories, the procurement of research-grade 3,4,5-trifluorobenzoyl chloride with well-defined purity (≥97.0%) and established physical properties (density, boiling point) is essential for experimental reproducibility . The compound's high and reliable reactivity allows chemists to efficiently generate focused libraries of fluorinated analogs for biological screening or material science applications. The availability of this building block from multiple reputable suppliers with standardized specifications ensures that researchers can execute complex synthetic protocols with confidence, minimizing troubleshooting and accelerating the pace of discovery .

Technical Documentation Hub

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